molecular formula C14H22N2O3S B417269 N-butan-2-yl-2-(2-methyl-N-methylsulfonylanilino)acetamide CAS No. 363577-05-3

N-butan-2-yl-2-(2-methyl-N-methylsulfonylanilino)acetamide

Katalognummer: B417269
CAS-Nummer: 363577-05-3
Molekulargewicht: 298.4g/mol
InChI-Schlüssel: QBYZOUHUJIMHQB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-butan-2-yl-2-(2-methyl-N-methylsulfonylanilino)acetamide is an organic compound characterized by its complex structure, which includes a sec-butyl group, a methylsulfonyl group, and an anilino group attached to an acetamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-butan-2-yl-2-(2-methyl-N-methylsulfonylanilino)acetamide typically involves multiple steps:

    Formation of the Aniline Derivative: The starting material, 2-methyl aniline, is reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to form 2-methyl(methylsulfonyl)aniline.

    Acylation Reaction: The 2-methyl(methylsulfonyl)aniline is then acylated with sec-butyl chloroacetate in the presence of a base like sodium hydride to form the desired this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions but with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl group of the acetamide, potentially converting it to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic reagents such as bromine or nitrating agents can be used under controlled conditions to introduce new substituents on the aromatic ring.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, N-butan-2-yl-2-(2-methyl-N-methylsulfonylanilino)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound may be investigated for its potential biological activity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties. The presence of the anilino and acetamide groups suggests potential activity as enzyme inhibitors or receptor modulators.

Industry

Industrially, this compound could be used as an intermediate in the production of pharmaceuticals, agrochemicals, or specialty chemicals. Its stability and reactivity make it suitable for various applications.

Wirkmechanismus

The mechanism by which N-butan-2-yl-2-(2-methyl-N-methylsulfonylanilino)acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets could include proteins involved in signaling pathways, metabolic processes, or structural functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(sec-butyl)-2-[2-methyl(methylsulfonyl)anilino]propionamide: Similar structure but with a propionamide group instead of acetamide.

    N-(sec-butyl)-2-[2-methyl(methylsulfonyl)anilino]butyramide: Contains a butyramide group.

    N-(sec-butyl)-2-[2-methyl(methylsulfonyl)anilino]benzamide: Features a benzamide group.

Uniqueness

N-butan-2-yl-2-(2-methyl-N-methylsulfonylanilino)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The sec-butyl group provides steric hindrance, the methylsulfonyl group offers electron-withdrawing effects, and the anilino group allows for aromatic interactions, making this compound versatile for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Eigenschaften

CAS-Nummer

363577-05-3

Molekularformel

C14H22N2O3S

Molekulargewicht

298.4g/mol

IUPAC-Name

N-butan-2-yl-2-(2-methyl-N-methylsulfonylanilino)acetamide

InChI

InChI=1S/C14H22N2O3S/c1-5-12(3)15-14(17)10-16(20(4,18)19)13-9-7-6-8-11(13)2/h6-9,12H,5,10H2,1-4H3,(H,15,17)

InChI-Schlüssel

QBYZOUHUJIMHQB-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)CN(C1=CC=CC=C1C)S(=O)(=O)C

Kanonische SMILES

CCC(C)NC(=O)CN(C1=CC=CC=C1C)S(=O)(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.